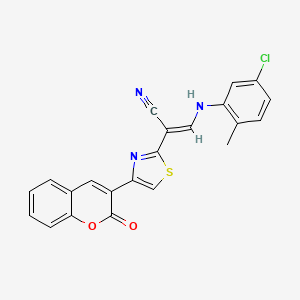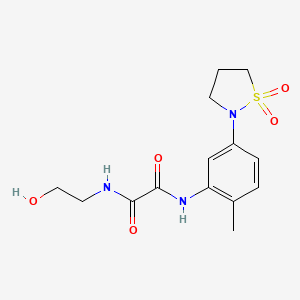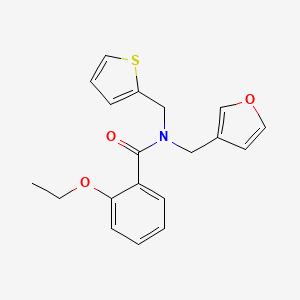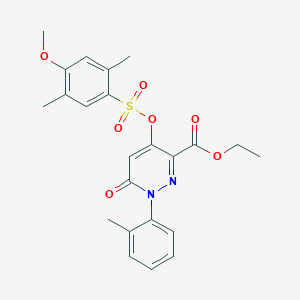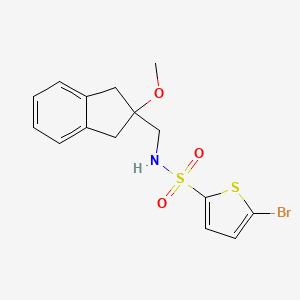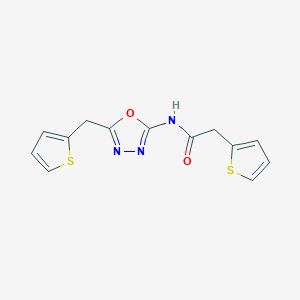
2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its presence in various compounds with significant biological activities. The structure of this compound suggests that it may have potential interactions with various biological targets due to the presence of multiple aromatic systems and heteroatoms that can engage in hydrogen bonding and other non-covalent interactions.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the acylation reaction of amino-oxadiazoles or thiadiazoles with acyl chlorides in a suitable solvent, such as dioxane. For instance, a series of 1,3,4-thia(oxa)diazole substituted acetamides were synthesized using this method, which could be analogous to the synthesis of the compound . Further functionalization of these compounds can be achieved through N-alkylation reactions, which may also be applicable to the synthesis of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of aromatic rings and heteroatoms, which can lead to various intermolecular interactions. For example, compounds with similar structures have been found to be isostructural and exhibit 'V' shaped conformations with angles between aromatic planes around 84°. These structures are stabilized by a network of hydrogen bonds and other interactions such as C-H···π and halogen···π interactions . These findings can provide insights into the molecular conformation and potential intermolecular interactions of 2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can be influenced by the presence of functional groups and the overall molecular structure. The amino group in thiadiazole and oxadiazole rings can participate in various chemical reactions, including acylation and alkylation, to yield a diverse array of compounds . These reactions are crucial for the synthesis of novel compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. The presence of multiple aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. For example, the antioxidant activity of these compounds can be evaluated using assays such as the DPPH radical scavenging method, which has shown that some 1,3,4-oxadiazole derivatives exhibit significant antioxidant properties . Additionally, the cytotoxicity of these compounds against various cancer cell lines can be assessed through MTT assays, providing information on their potential as anticancer agents . These properties are essential for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Compounds within this chemical class, such as 2,5-disubstituted 1,3,4-oxadiazoles, have been synthesized and evaluated for their antimicrobial activities. For instance, Gul et al. (2017) reported the synthesis of a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to exhibit antimicrobial activity against selected microbial species to varying degrees. Some derivatives demonstrated potent activity, suggesting their potential application as antimicrobial agents with minimal toxicity, except for certain compounds that showed higher cytotoxicity (Gul et al., 2017).
Anticancer Activity
The exploration of 1,3,4-oxadiazole derivatives in cancer research has also been a significant area of study. For example, Ramalingam et al. (2019) synthesized derivatives featuring 1,3,4-oxadiazole and evaluated them for their antibacterial activity, which indirectly supports their potential in anticancer applications by highlighting the structural versatility and activity of this chemical framework against biological targets (Ramalingam et al., 2019).
Anti-inflammatory and Analgesic Properties
Further, the anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives have been investigated. Nargund et al. (1994) synthesized various 1,3,4-oxadiazoles and evaluated their anti-inflammatory activity. The study revealed that these compounds possess significant anti-inflammatory activity, highlighting their potential as therapeutic agents in treating inflammation-related conditions (Nargund et al., 1994).
Optoelectronic Properties
In addition to pharmacological applications, compounds containing 1,3,4-oxadiazole units have been studied for their optoelectronic properties. Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, indicating the potential of these compounds in electronic and photonic applications (Camurlu & Guven, 2015).
作用機序
特性
IUPAC Name |
2-thiophen-2-yl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(7-9-3-1-5-19-9)14-13-16-15-12(18-13)8-10-4-2-6-20-10/h1-6H,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQOWWOMPVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-2-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

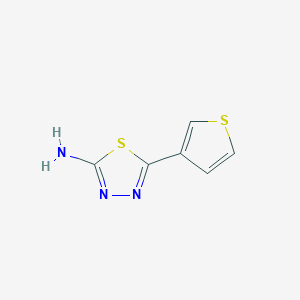
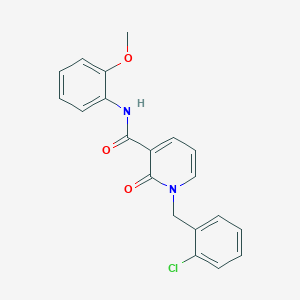
![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)
![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)
![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)
